REACTION_CXSMILES
|
[F:1][C:2]1[CH:7]=[CH:6][C:5]([N:8]2[CH:12]=[CH:11][C:10]([C:13]([O:15]CC)=[O:14])=[N:9]2)=[CH:4][CH:3]=1.[OH-].[Na+]>CCO.O>[F:1][C:2]1[CH:3]=[CH:4][C:5]([N:8]2[CH:12]=[CH:11][C:10]([C:13]([OH:15])=[O:14])=[N:9]2)=[CH:6][CH:7]=1 |f:1.2,3.4|
|
Name
|
|
Quantity
|
0.92 g
|
Type
|
reactant
|
Smiles
|
FC1=CC=C(C=C1)N1N=C(C=C1)C(=O)OCC
|
Name
|
|
Quantity
|
0.47 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
EtOH H2O
|
Quantity
|
18 mL
|
Type
|
solvent
|
Smiles
|
CCO.O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
50 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
then quenched with H2O
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate
|
Type
|
CONCENTRATION
|
Details
|
The combined organic layers were concentrated
|
Type
|
CUSTOM
|
Details
|
purified by silica gel column chromatography (EtoAc:MeOH 3:1)
|
Name
|
|
Type
|
product
|
Smiles
|
FC1=CC=C(C=C1)N1N=C(C=C1)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 2 mmol | |
AMOUNT: MASS | 0.42 g | |
YIELD: PERCENTYIELD | 52% | |
YIELD: CALCULATEDPERCENTYIELD | 51.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |